molecular formula C12H20N4O2 B077770 1,1'-(Azodicarbonyl)dipiperidine CAS No. 10465-81-3

1,1'-(Azodicarbonyl)dipiperidine

Cat. No.: B077770
CAS No.: 10465-81-3
M. Wt: 252.31 g/mol
InChI Key: OQJBFFCUFALWQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

It has been used as a reagent in the synthesis of g protein-coupled receptor 120 (gpr120) agonists and peroxisome proliferator-activated receptor α (PPARα), PPARγ, and PPARδ triple agonists . These receptors play crucial roles in metabolic regulation.

Mode of Action

AdDP is a widely employed reagent in the Mitsunobu reaction , which is a chemical reaction that converts an alcohol into a variety of functional groups, such as esters, amides, and ethers . It facilitates the condensation between an alcohol and an acidic compound .

Biochemical Pathways

AdDP is involved in the synthesis of various compounds through the Mitsunobu reaction . It has been used in the preparation of polyfluoroalkylated tripyrazolylmethane ligands, optically active α,α-disubstituted amino acids, aza-β-lactams through [2+2] cycloaddition reactions, glycosyl disulfides, pyridine ether PPAR agonists, and S-glycosyl amino acid building blocks for combinatorial neoglycopeptide synthesis .

Pharmacokinetics

It is soluble in organic solvents such as ethanol and dimethylformamide (dmf), with solubilities of approximately 1 mg/ml and 10 mg/ml, respectively . This solubility profile may influence its bioavailability.

Result of Action

The result of AdDP’s action largely depends on its use in the synthesis of other compounds. For instance, when used in the synthesis of GPR120 agonists, it can contribute to antidiabetic activity . Similarly, in the synthesis of PPARα, PPARγ, and PPARδ triple agonists, it can contribute to the regulation of lipid and glucose metabolism .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the efficacy and stability of AdDP. For instance, the Mitsunobu reaction, in which AdDP is commonly used, requires anhydrous conditions and is typically performed at room temperature . Additionally, the solubility of AdDP in different solvents can affect its reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1’-(Azodicarbonyl)dipiperidine can be synthesized through the reaction of azodicarboxylic acid with piperidine under controlled conditions . The reaction typically involves the use of solvents such as ethanol or dimethylformamide (DMF) and requires purging with an inert gas to prevent oxidation . The compound is then purified through recrystallization to obtain a high-purity product.

Industrial Production Methods: In industrial settings, the production of 1,1’-(Azodicarbonyl)dipiperidine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield . The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: 1,1’-(Azodicarbonyl)dipiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

CAS No.

10465-81-3

Molecular Formula

C12H20N4O2

Molecular Weight

252.31 g/mol

IUPAC Name

N-(piperidine-1-carbonylimino)piperidine-1-carboxamide

InChI

InChI=1S/C12H20N4O2/c17-11(15-7-3-1-4-8-15)13-14-12(18)16-9-5-2-6-10-16/h1-10H2

InChI Key

OQJBFFCUFALWQL-UHFFFAOYSA-N

Isomeric SMILES

C1CCN(CC1)C(=O)/N=N/C(=O)N2CCCCC2

SMILES

C1CCN(CC1)C(=O)N=NC(=O)N2CCCCC2

Canonical SMILES

C1CCN(CC1)C(=O)N=NC(=O)N2CCCCC2

10465-81-3

Pictograms

Irritant

Synonyms

diazenedicarboxylic acid bis(N,N-piperidide)
SR 4077
SR-4077

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1'-(Azodicarbonyl)dipiperidine
Reactant of Route 2
1,1'-(Azodicarbonyl)dipiperidine
Reactant of Route 3
Reactant of Route 3
1,1'-(Azodicarbonyl)dipiperidine
Reactant of Route 4
1,1'-(Azodicarbonyl)dipiperidine
Reactant of Route 5
1,1'-(Azodicarbonyl)dipiperidine
Reactant of Route 6
Reactant of Route 6
1,1'-(Azodicarbonyl)dipiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.